molecular formula C10H10NNaO3S3 B1310421 Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate CAS No. 49625-94-7

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate

Cat. No. B1310421
CAS RN: 49625-94-7
M. Wt: 311.4 g/mol
InChI Key: VRKNGZAPJYUNSN-UHFFFAOYSA-M
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Description

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate is a compound that is likely to share characteristics with other benzothiazole derivatives, given its structural similarity. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a related compound, can be performed by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods demonstrate the reactivity of benzothiazole intermediates and their ability to undergo nucleophilic substitution reactions to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety, which can influence the electronic properties of the molecule. For example, the X-ray coordinates of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide with cyclin-dependent kinase 5 (cdk5) show an unusual binding mode to the hinge region via a water molecule . This suggests that the benzothiazole ring can engage in specific interactions with biological targets, which may be relevant for the binding properties of Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate as well.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, the compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile can react with heterocyclic diazonium salts to produce hydrazones, which can further undergo intramolecular cyclization to form various heterocyclic compounds . Additionally, sodium dodecyl benzene sulfonate, a sulfonate similar to the one in the compound of interest, has been used as a catalyst in the Knoevenagel-Michael reaction, indicating that sulfonate groups can play a role in catalysis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate are not detailed in the provided papers, we can infer that the presence of the sulfonate group would likely render the compound water-soluble. This is supported by the use of sodium sulfite in photocatalytic reactions, which implies solubility in aqueous media . The electrochemical synthesis of sulfonated benzothiophenes also suggests that the sulfonate group can be introduced under mild, metal-free conditions, which could be relevant for the environmental impact and sustainability of the synthesis process .

Scientific Research Applications

  • Biochemistry and Medicinal Chemistry

    • Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
    • They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
    • Especially, benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
  • Anti-Tubercular Compounds

    • Recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted .
    • The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
    • The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
    • Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Green Chemistry

    • Benzothiazoles have been synthesized using green chemistry methods .
    • These methods involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
    • The development of these synthetic processes is a significant problem facing researchers .
  • Synthetic Strategies

    • There have been advances in the synthetic strategies of 2-arylbenzothiazoles .
    • The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
  • Preparation of Benzothiazole Derivatives

    • An efficient protocol was developed for the preparation of a library of benzothiazole derivatives .
    • The reactions of acyl chlorides with ortho-aminothiophenol were carried out in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions .
  • Multicomponent One Pot Reaction

    • Substituted aldehydes underwent a multicomponent one pot reaction with 2-acetyl pyrrole or 2-acetyl-1,3-thiazole .
    • The reaction was carried out in the presence of sodium hydroxide in ethanol at room temperature under sonification .
    • The desired pyrazolylpyrazoline derivatives were obtained after getting cyclized with 1,3-benzothiazol-2-ylhydrazine .
  • Anti-Bacterial Compounds

    • Benzothiazoles have also been used to develop new anti-bacterial agents .
    • They have been found to inhibit the growth of various bacterial strains .
    • The specific mechanisms of action and the effectiveness against different bacterial strains depend on the specific benzothiazole derivative .
  • Anti-Diabetic Compounds

    • Some benzothiazole derivatives have shown anti-diabetic activities .
    • They have been found to regulate blood glucose levels in diabetic models .
    • The specific mechanisms of action and the effectiveness in different diabetic models depend on the specific benzothiazole derivative .
  • Anti-Inflammatory Compounds

    • Benzothiazoles have been used to develop new anti-inflammatory agents .
    • They have been found to reduce inflammation in various inflammation models .
    • The specific mechanisms of action and the effectiveness in different inflammation models depend on the specific benzothiazole derivative .
  • Enzyme Inhibitors

    • Benzothiazoles have been used to develop new enzyme inhibitors .
    • They have been found to inhibit the activity of various enzymes .
    • The specific mechanisms of action and the effectiveness against different enzymes depend on the specific benzothiazole derivative .
  • Imaging Reagents

    • Benzothiazoles have been used as imaging reagents .
    • They have been found to enhance the quality of images in various imaging techniques .
    • The specific mechanisms of action and the effectiveness in different imaging techniques depend on the specific benzothiazole derivative .

properties

IUPAC Name

sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S3.Na/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10;/h1-2,4-5H,3,6-7H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKNGZAPJYUNSN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068500
Record name 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate

CAS RN

49625-94-7
Record name 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-(benzothiazol-2-ylthio)propanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL García-Ortiz, R Domínguez-González… - Inorganica Chimica …, 2018 - Elsevier
New benzothiazole derivatives and their transition metal coordination compounds were synthesized and structurally characterized. The participation of weak interactions, as H-bonding, …
Number of citations: 7 www.sciencedirect.com

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